molecular formula C4H4IN3 B112744 4-Amino-6-iodopyrimidine CAS No. 53557-69-0

4-Amino-6-iodopyrimidine

Cat. No.: B112744
CAS No.: 53557-69-0
M. Wt: 221 g/mol
InChI Key: LQSJUQMCZHVKES-UHFFFAOYSA-N
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Description

4-Amino-6-iodopyrimidine is a useful research compound. Its molecular formula is C4H4IN3 and its molecular weight is 221 g/mol. The purity is usually 95%.
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Biological Activity

4-Amino-6-iodopyrimidine is a heterocyclic organic compound with the molecular formula C₄H₄IN₃, belonging to the pyrimidine class. Its unique structure, characterized by an amino group at position 4 and an iodine atom at position 6, allows it to exhibit significant biological activities, particularly as a cytostatic agent. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and comparative studies with related compounds.

Chemical Structure and Properties

The compound features a pyrimidine ring, which is known for its role in various biological systems. The presence of iodine enhances its reactivity and potential interactions with biological targets.

PropertyValue
Molecular FormulaC₄H₄IN₃
Molecular Weight202.00 g/mol
IUPAC NameThis compound
CAS Number53557-69-0

Research indicates that this compound may influence cellular functions by interacting with various enzymes and proteins, thereby affecting metabolic pathways and cellular metabolism. Despite the lack of extensive mechanistic studies specifically on this compound, it is hypothesized to share similar pathways with other pyrimidine derivatives that modulate cell signaling and gene expression.

Potential Interactions

The compound's interactions may include:

  • Enzyme Inhibition : It may inhibit specific kinases or enzymes involved in cell proliferation.
  • Cell Cycle Modulation : Similar compounds have shown the ability to induce cell cycle arrest, particularly at the G2/M phase.

Biological Activities

This compound has been investigated for its potential applications in oncology due to its cytostatic properties. The following table summarizes findings from various studies regarding its biological activity:

Study/SourceActivity ObservedIC50 (µM)
SmoleculeCytostatic effects in cancer cellsNot specified
Comparative StudiesSimilar activity to other pyrimidinesVaries (3.37 - 11.08)

Case Studies and Research Findings

Properties

IUPAC Name

6-iodopyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4IN3/c5-3-1-4(6)8-2-7-3/h1-2H,(H2,6,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQSJUQMCZHVKES-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=CN=C1I)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4IN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00482781
Record name 4-Amino-6-iodopyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00482781
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53557-69-0
Record name 4-Amino-6-iodopyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00482781
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.